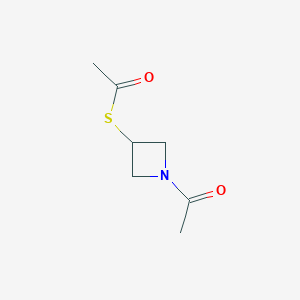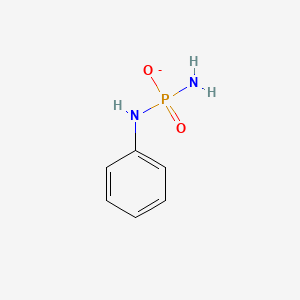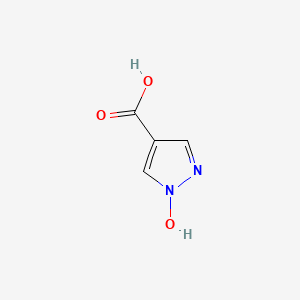
1-hydroxy-1H-Pyrazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-1H-Pyrazole-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the first position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid can be synthesized through several methods. One common approach involves heating an alkali metal or alkaline earth metal salt of 1-hydroxypyrazole . Another method includes the reaction of 1-hydroxypyrazole with an alkali metal or alkaline earth metal . These reactions typically require controlled heating and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1-hydroxypyrazole-4-carboxylic acid often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid functional groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-hydroxypyrazole-4-carboxylic acid under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often targeting the carboxylic acid group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydroxypyrazole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-1H-Pyrazole-4-carboxylicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-hydroxypyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The exact pathways and targets can vary depending on the specific application and the organism or system being studied.
Vergleich Mit ähnlichen Verbindungen
1-hydroxy-1H-Pyrazole-4-carboxylicacid can be compared with other similar compounds, such as:
Pyrazole-4-carboxylic acid: Lacks the hydroxyl group at the first position, which can affect its reactivity and applications.
3(5)-Methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group, which can influence its chemical properties and biological activities.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid:
The uniqueness of 1-hydroxypyrazole-4-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C4H4N2O3 |
|---|---|
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
1-hydroxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)3-1-5-6(9)2-3/h1-2,9H,(H,7,8) |
InChI-Schlüssel |
PBIVJIWDWPXVDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
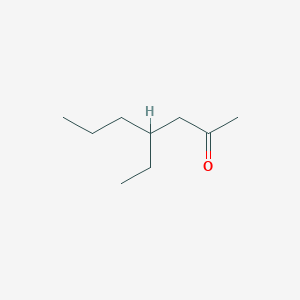
![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)
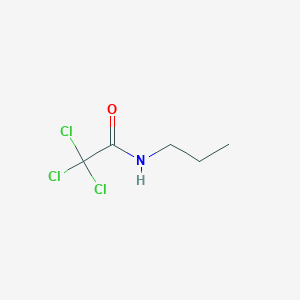
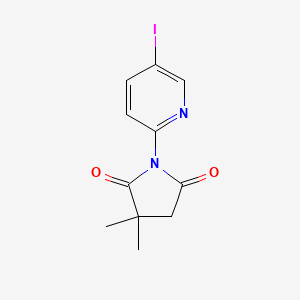
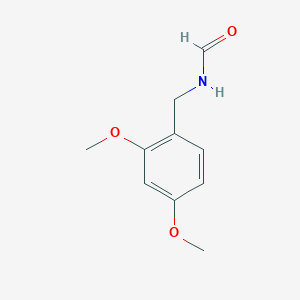
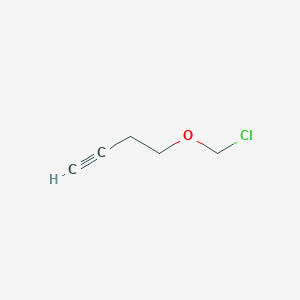
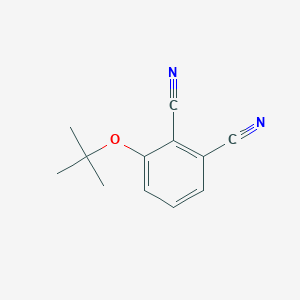
![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)
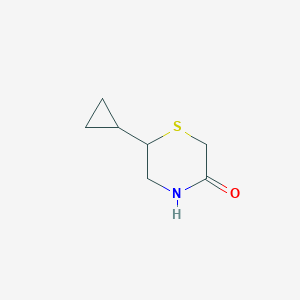
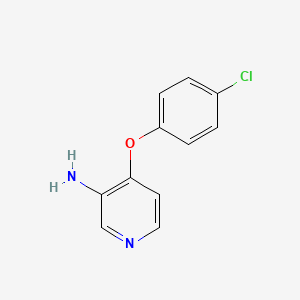
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
